2,5-Difluoro-4-methoxyphenol

Description

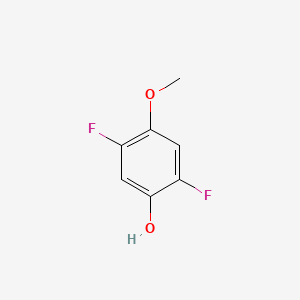

2,5-Difluoro-4-methoxyphenol (CAS: 1024068-86-7) is a fluorinated phenolic compound characterized by a benzene ring substituted with hydroxyl (-OH), methoxy (-OCH₃), and two fluorine atoms. Its molecular formula is C₇H₆F₂O₂, with fluorine atoms at positions 2 and 5, a methoxy group at position 4, and a hydroxyl group at position 1 (phenolic core). This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The electron-withdrawing fluorine atoms enhance acidity compared to non-fluorinated phenols, while the methoxy group introduces mild electron-donating effects, influencing reactivity and solubility .

Properties

IUPAC Name |

2,5-difluoro-4-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISDEEUTKIWISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-methoxyphenol typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2,5-difluorophenol with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with a methoxy group.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, catalysts such as palladium or copper may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different hydroxy or methoxy derivatives.

Substitution: The fluorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of hydroxy or methoxy derivatives.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-4-methoxyphenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The methoxy group also contributes to the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Electron Effects: Fluorine atoms in this compound increase the acidity of the phenolic -OH (pKa ~8–9 estimated) compared to non-fluorinated phenols (pKa ~10). However, the para-methoxy group partially counteracts this effect via resonance donation .

Physicochemical Properties

Table 2: Inferred Property Trends

Research Findings :

- Reactivity in Suzuki Couplings: Unlike boronic acid derivatives (e.g., 2,4-Difluoro-3-formylphenylboronic acid in ), this compound cannot directly participate in cross-coupling reactions but may serve as a directing group or protecting agent .

- Biological Activity: Fluorinated phenols like this compound are explored as kinase inhibitors or antimicrobial agents, whereas biphenyl analogues (e.g., ) show promise in herbicide development .

Biological Activity

2,5-Difluoro-4-methoxyphenol is a fluorinated phenolic compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and two fluorine atoms attached to a phenolic ring. This unique substitution pattern enhances its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, suggesting potential applications in antimicrobial therapies.

- Anti-inflammatory Properties : Studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : The presence of fluorine atoms enhances binding affinity to specific enzymes, which can be exploited for therapeutic purposes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibition of TNF-alpha production | |

| Enzyme inhibition | Targeting cyclooxygenase (COX) |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Hydrogen Bonding : The fluorine atoms enhance the compound's ability to form hydrogen bonds with biological macromolecules, increasing its binding affinity to targets such as enzymes and receptors.

- Lipophilicity : The methoxy group contributes to the compound's lipophilicity, facilitating its penetration through cell membranes and enhancing bioavailability.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a natural preservative or therapeutic agent.

Study 2: Anti-inflammatory Effects

In vitro experiments showed that treatment with this compound reduced TNF-alpha levels in macrophages by approximately 50%, indicating strong anti-inflammatory activity. This suggests potential applications in treating conditions like rheumatoid arthritis.

Comparative Analysis with Analog Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,5-Difluorophenol | Lacks methoxy group | Limited antimicrobial activity |

| 4-Methoxyphenol | Lacks fluorine atoms | Moderate anti-inflammatory properties |

| 2,4-Difluoro-6-methoxyphenol | Different substitution pattern | Varies in reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.